molecular formula C12H12O B2730205 Benzo(3,4)bicyclo[3.2.1]octen-2-one CAS No. 5387-19-9

Benzo(3,4)bicyclo[3.2.1]octen-2-one

Cat. No.: B2730205
CAS No.: 5387-19-9
M. Wt: 172.227
InChI Key: IBFUSCJVVKLKGK-UHFFFAOYSA-N
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Description

Benzo(3,4)bicyclo[321]octen-2-one is a compound with a bicyclic structure that includes a benzene ring fused to a bicyclo[321]octane framework

Scientific Research Applications

Benzo(3,4)bicyclo[3.2.1]octen-2-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo(3,4)bicyclo[3.2.1]octen-2-one can be synthesized through photochemical intramolecular cycloaddition reactions. For instance, 4- and 5-(2-vinylstyryl)oxazoles can be synthesized by Wittig reactions from the diphosphonium salt of α,α’-o-xylene dibromide, formaldehyde, and oxazolecarbaldehydes. These oxazoles undergo photochemical intramolecular cycloaddition to form fused oxazoline-benzobicyclo[3.2.1]octadienes, which can then be converted to this compound derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

Benzo(3,4)bicyclo[3.2.1]octen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of benzo(3,4)bicyclo[3.2.1]octen-2-one involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its application, such as its use in drug discovery or as a reactive intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different ring size and arrangement.

    Bicyclo[3.2.1]octane: This compound shares the same bicyclic framework but lacks the benzene ring fused to it.

Uniqueness

Benzo(3,4)bicyclo[3.2.1]octen-2-one is unique due to the presence of the benzene ring fused to the bicyclo[3.2.1]octane framework. This structural feature imparts distinct chemical and physical properties, making it valuable for various scientific research applications .

Properties

IUPAC Name

tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-9-6-5-8(7-9)10-3-1-2-4-11(10)12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFUSCJVVKLKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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